molecular formula C27H25N3O4S B11370922 Ethyl 2-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11370922
M. Wt: 487.6 g/mol
InChI Key: MJOBSRVRYAGWSN-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a thiophene ring, and multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This step involves the reaction of hydrazine with a diketone to form the pyridazine ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as esterification, amidation, and oxidation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[1-(4-ETHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE include:

These compounds share structural similarities but differ in specific functional groups and substitutions, which can lead to variations in their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl 2-[[1-(4-ethylphenyl)-4-oxopyridazine-3-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C27H25N3O4S/c1-4-18-8-12-20(13-9-18)30-15-14-22(31)24(29-30)25(32)28-26-23(27(33)34-5-2)21(16-35-26)19-10-6-17(3)7-11-19/h6-16H,4-5H2,1-3H3,(H,28,32)

InChI Key

MJOBSRVRYAGWSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)C)C(=O)OCC

Origin of Product

United States

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